9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one
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Overview
Description
The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one is a complex organic molecule with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one involves multiple steps, including the formation of the oxolan ring and the purinone structure. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often require specific temperatures, pH levels, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one: has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in various biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
8-methoxyguanosine: A derivative with a methoxy group at the 8-position.
N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide: A compound with a phenylacetamide group.
Uniqueness
The uniqueness of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H13N5O5 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-6,9,16-18H,1H2,(H2,11,13,19)/t3-,4?,5-,6-,9-/m1/s1 |
InChI Key |
QJQFNMWRXDJSSQ-AAXBYFMASA-N |
Isomeric SMILES |
C1=NC2C(=N)NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2C(=N)NC(=O)N=C2N1C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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